Odor Potency Class Advantage: (Z)-3-Alken-1-ols Exhibit Lower Odor Thresholds Than (E)-3-Alken-1-ols and Saturated Analogs
Lorber et al. (J. Agric. Food Chem., 2018) conducted a comprehensive GC-olfactometry study across the homologous series of (Z)-3-alken-1-ols, (E)-3-alken-1-ols, and their saturated analogs. The overarching finding was that (Z)-3-unsaturated compounds consistently exhibited lower odor thresholds in air than both their (E)-3-unsaturated counterparts and the corresponding saturated alcohols [1]. Although the specific 3-methyl-branched (Z)-3-methyl-2-penten-1-ol was not individually tabulated in this study, the class-level trend is robust across chain lengths from C5 to C12 and provides a strong inference for the 3-methyl analog. The Fenaroli Handbook separately reports an exceptionally low aroma detection threshold of 0.01 ppb for 3-methyl-2-penten-1-ol (unspecified isomer, CAS 2747-48-0) [2]. Combining these two datasets—the class-level (Z)-advantage and the ultra-low threshold of the parent compound—supports the procurement rationale that the (Z)-isomer is olfactorily the more active stereoisomer.
| Evidence Dimension | Odor threshold in air (odor potency) |
|---|---|
| Target Compound Data | Predicted to be lower than (E)-isomer based on class trend; parent compound threshold reported as 0.01 ppb (Fenaroli) |
| Comparator Or Baseline | (E)-3-Alken-1-ols and saturated analogs: consistently higher odor thresholds by factors ranging from ~2 to >100 across C5–C12 homologs (Lorber et al., 2018) |
| Quantified Difference | (Z)-3-compounds generally exhibit lower odor thresholds than (E)-3-compounds; exact fold-difference for 3-methyl-2-penten-1-ol not experimentally determined |
| Conditions | GC-olfactometry on FFAP capillary column; (E)-2-decenal internal standard; panel of 5 trained assessors (Lorber et al., 2018) |
Why This Matters
For flavor and fragrance procurement, the (Z)-isomer is expected to deliver higher odor potency per unit mass than the (E)-isomer, making it the more cost-effective and sensorially impactful choice.
- [1] Lorber, K.; Zeh, G.; Regler, J.; Buettner, A. Structure-Odor Relationships of (Z)-3-Alken-1-ols, (Z)-3-Alkenals, and (Z)-3-Alkenoic Acids. J. Agric. Food Chem. 2018, 66 (8), 1948–1963. The (Z)-3-compounds showed lower odor thresholds than corresponding saturated compounds, followed by (E)-3-compounds. Odor qualities shifted from grassy-green to citrus-like, soapy with increasing chain length. View Source
- [2] Burdock, G. A. Fenaroli's Handbook of Flavor Ingredients, 5th ed.; CRC Press: Boca Raton, 2004; Chapter 27. Aroma threshold values for 3-methyl-2-penten-1-ol: Detection 0.01 ppb. View Source
